![molecular formula C16H20N2O B14377941 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol CAS No. 88318-07-4](/img/structure/B14377941.png)
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol is an organic compound derived from 2-naphthol. It is known for its applications in various fields, particularly in the development of non-linear optical (NLO) materials. This compound is characterized by the presence of a naphthalene ring substituted with a 4-methylpiperazin-1-ylmethyl group, making it a versatile molecule for scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a Mannich reaction, which is a three-component condensation reaction. The general procedure includes the following steps :
Reactants: 2-naphthol, N-methylpiperazine, and benzaldehyde are taken in equimolar ratios (1:1:1).
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature, and the product is obtained through slow evaporation technique.
Crystallization: The resulting compound is crystallized to obtain high-quality single crystals suitable for electro-optic device applications.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: The compound is used in the fabrication of non-linear optical materials for electro-optic devices, photonics, and frequency conversion applications.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with molecular targets and pathways . The compound exhibits non-linear optical properties due to the presence of conjugated π-electrons and hydrogen bonds between molecules. These interactions lead to efficient molecular nonlinearities, making it suitable for electro-optic applications.
Comparaison Avec Des Composés Similaires
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol can be compared with other similar compounds, such as :
1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound has a similar piperazine substitution but differs in the aromatic ring structure.
1-[(4-Methylpiperazin-1-yl)methyl]phenylmethanone: This compound also contains a piperazine ring but has a different functional group attached to the aromatic ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct non-linear optical properties and makes it a valuable material for various scientific and industrial applications.
Propriétés
Numéro CAS |
88318-07-4 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19/h2-7,19H,8-12H2,1H3 |
Clé InChI |
KMTKDXVCTVEGRZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
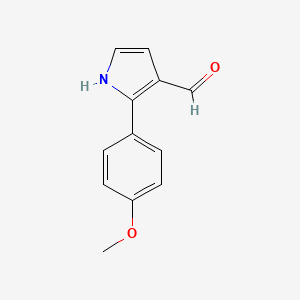
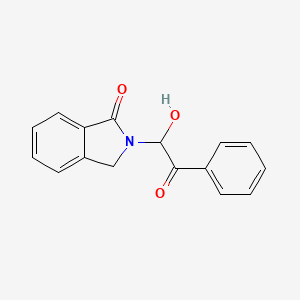
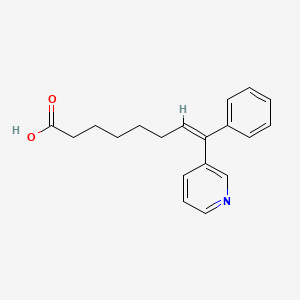
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
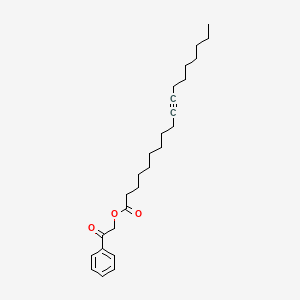
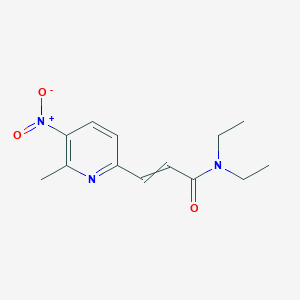
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
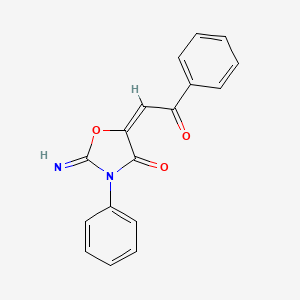
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
